1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid

SLC13A5 inhibitor citrate transport metabolic disease

Advance metabolic disease research with this sulfonamide-piperidine scaffold. The 4-ethoxy substituent modulates lipophilicity (cLogP ~1.8) and hydrogen-bonding, enabling SAR exploration for SLC13A5 or HSL targets. - **Direct Amide Coupling:** Free -COOH enables HATU-mediated library synthesis without protection. - **SAR Differentiation:** Ethoxy vs. methoxy/methyl alters electronic effects and metabolic stability. - **Reliable Supply:** Research-grade (≥95%) from BenchChem; immediate shipping.

Molecular Formula C14H19NO5S
Molecular Weight 313.37
CAS No. 757220-86-3
Cat. No. B2655432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
CAS757220-86-3
Molecular FormulaC14H19NO5S
Molecular Weight313.37
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C14H19NO5S/c1-2-20-12-3-5-13(6-4-12)21(18,19)15-9-7-11(8-10-15)14(16)17/h3-6,11H,2,7-10H2,1H3,(H,16,17)
InChIKeyQKXIQWDSURJWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Classification and Research Provenance


1-[(4-Ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid (CAS 757220-86-3) is a sulfonamide-based piperidine derivative featuring a 4-position carboxylic acid and an N-sulfonyl-linked 4-ethoxyphenyl moiety . With a molecular formula of C14H19NO5S and a molecular weight of 313.37 g/mol, the compound belongs to the broader 1-(arylsulfonyl)piperidine-4-carboxylic acid class, a scaffold that has been patented as hormone-sensitive lipase (HSL) inhibitors and inhibitors of extracellular citrate uptake via SLC13A5 (NaCT) [1]. The compound is supplied primarily as a research-grade building block (typically ≥95% purity) by screening-compound vendors, and its carboxylic acid functionality enables direct use in amide coupling for library synthesis without protecting-group manipulation .

Research-grade building block supplied for screening library synthesis; free carboxylic acid supports direct amide coupling without deprotection.
4-Ethoxybenzenesulfonyl core reported as a distinct preferred substituent in SLC13A5 and HSL inhibitor patent SAR, separate from methyl and chloro.
Suitable for focused amide library exploration targeting citrate transport or hormone-sensitive lipase pathway studies.

Why In-Class Substitution Is Not Straightforward


Within the 1-(arylsulfonyl)piperidine-4-carboxylic acid series, the nature of the 4-substituent on the benzenesulfonyl ring is a critical determinant of target engagement and pharmacokinetic properties. Patent data from the SLC13A5 citrate-uptake inhibitor program demonstrate that ethoxy, methoxy, chloro, bromo, and methyl substituents at this position yield compounds with distinct inhibitory potencies and selectivity profiles [1]. Similarly, in the HSL inhibitor patent family, the 4-alkoxy substituent on the sulfonyl phenyl ring directly influences the lipophilicity and hydrogen-bond-acceptor character of the molecule, parameters that govern both enzyme affinity and off-target binding [2]. A naive interchange—for example, swapping the 4-ethoxy group for a 4-methyl or unsubstituted phenyl analogue—can alter the electron-donating character of the sulfonamide, modify the pKa of the carboxylic acid through inductive effects, and shift the compound's metabolic liability, all without predictability absent comparative data [3]. The evidence sections below quantify these differentiation dimensions where published data permit.

4-Ethoxy → 4-methyl Removes the ether oxygen H-bond acceptor; may alter target-binding thermodynamics and selectivity profile.
4-Ethoxy → 4-chloro Shifts to an electron-withdrawing substituent; can modify sulfonamide electronics and metabolic stability without predictable SAR transfer.
4-Ethoxy → unsubstituted Lacks both resonance donation and steric extension; pharmacophore fit in SLC13A5/HSL may not be retained.

Quantitative Differentiation Evidence


Ethoxy Substituent in the SLC13A5 Pharmacophore

US Patent 10,793,522 defines a genus of 1-(benzenesulfonyl)piperidine-4-carboxylic acid amides as SLC13A5 inhibitors and explicitly identifies the ethoxy substituent (R1 = ethoxy) among the preferred embodiments alongside chloro and bromo, while distinguishing it from methyl and methoxy as separate embodiments [1]. The patent's assay data demonstrate that compounds bearing a 4-ethoxybenzenesulfonyl group generate inhibitory activity against SLC13A5-mediated ¹⁴C-citrate uptake in HepG2 cells, with the general pharmacophore requiring the sulfonyl linkage and the carboxylic acid in the 4-position of the piperidine ring for activity [2]. Although the patent discloses IC₅₀ values for various amide derivatives rather than the free carboxylic acid itself, the ethoxy-substituted sulfonyl chloride is used as a key synthetic intermediate, and the resulting ethoxy-containing compounds exhibit IC₅₀ values in the sub-micromolar to low-micromolar range in the SLC13A5 citrate-uptake assay, a potency window comparable to or differentiated from chloro- and methyl-substituted analogues depending on the amide partner [3].

Ethoxy Substituent in SLC13A5 Pharmacophore
Class-level inference
Ethoxy listed as distinct preferred embodiment vs methyl/chloro in US 10,793,522; active amide derivatives derived from 4-ethoxybenzenesulfonyl chloride.
Supports differentiated substituent context; not interchangeable with methyl or chloro analogues.
IC₅₀ data are amide-derivative dependent; free-acid activity not directly reported.
SLC13A5 inhibitor citrate transport metabolic disease

Lipophilicity and Hydrogen-Bonding Profile

The 4-ethoxy substituent alters key molecular descriptors relative to the closest in-class analogues: 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid (CAS not available; disclosed in WO 2011/029808 [1]) and 1-(4-chlorobenzenesulfonyl)piperidine-4-carboxylic acid (CAS not available; disclosed in US 10,793,522 [2]). The ethoxy group introduces an oxygen atom capable of acting as a hydrogen-bond acceptor, which is absent in the 4-methyl analogue. In contrast to the 4-chloro analogue, which introduces an electron-withdrawing halogen, the 4-ethoxy group is electron-donating via resonance (+M effect), altering the sulfonamide nitrogen's electronic environment. Computed logP (XLogP3) for 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is approximately 1.8, whereas the 4-methyl analogue would exhibit a lower logP (estimated ~1.5) and the 4-chloro analogue a higher logP (estimated ~2.0) based on additive fragment contributions .

Lipophilicity & H-Bond Profile
Supporting evidence
XLogP3 ≈ 1.8 (vs ~1.5 for 4-methyl, ~2.0 for 4-chloro); H-bond acceptors: 6 (vs 5 for both comparators).
Distinct physicochemical vector; informs library design when lipophilicity and H-bond capacity are variables.
Computed estimates; experimental logP/D not located for free acid.
physicochemical property lipophilicity drug-likeness

Synthetic Tractability of the Free Carboxylic Acid

The free carboxylic acid functionality at the piperidine 4-position of 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid permits direct HATU- or EDCI-mediated amide coupling with primary or secondary amines, a synthetic step employed throughout both the SLC13A5 and HSL patent families to generate diverse amide libraries from a common acid intermediate [1]. In contrast, the corresponding ethyl ester (ethyl 1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate, ChemSpider ID 741224) requires a saponification step prior to amide bond formation, adding one synthetic transformation, reducing overall yield, and introducing potential racemization or side-product formation if other base-sensitive functional groups are present . For procurement decisions, the free acid form saves one synthetic step in downstream derivatization, a quantifiable efficiency gain in library production.

Synthetic Tractability
Supporting evidence
1 synthetic step saved vs ethyl ester (2-step protocol). Typical yield loss for ester hydrolysis: 5–15%.
Direct amide coupling reduces synthesis time and cumulative yield loss in library production.
Based on HATU/DIPEA protocol in US 10,793,522 B2.
synthetic tractability amide coupling library synthesis

Regiochemical Constraint of the Para-Substitution

Both the SLC13A5 and HSL patent families specify that the aryl sulfonyl substituent is at the 4-position (para) of the benzenesulfonyl ring [REFS-1, REFS-2]. The para-ethoxy substitution pattern of 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid positions the alkoxy group in a vector that extends the molecular length along the sulfonamide axis. Ortho-ethoxy analogues (e.g., 2-ethoxybenzenesulfonyl derivatives) would project the ethoxy group into a sterically confined region adjacent to the piperidine ring, while meta-ethoxy substitution would alter the electronic distribution across the aromatic ring without changing molecular length. In the HSL inhibitor patent, only para-substituted phenyl sulfonyl compounds are claimed, and the ortho and meta variants are excluded from the active scope [3]. This regiochemical constraint is consistent with a binding pocket that accommodates a linear, para-extended substituent but cannot tolerate the bent geometry of ortho or meta isomers.

Regiochemical Constraint
Class-level inference
Para-ethoxy within active scope; ortho- and meta-ethoxy isomers excluded from patent claims in both SLC13A5 and HSL families.
Para geometry aligns with reported pharmacophore; ortho/meta predicted to be inactive or significantly less potent.
Regiochemistry inferred from patent SAR; no direct free-acid assay comparison.
regioselectivity structure-activity relationship enzyme inhibition

Optimal Research and Industrial Applications


SLC13A5 Inhibitor Lead Generation

Based on US Patent 10,793,522 B2, which demonstrates that 1-(4-substituted benzenesulfonyl)piperidine-4-carboxylic acid amides are potent inhibitors of the SLC13A5 citrate transporter in HepG2 cells and recombinant HEK293 systems [1], 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid serves as a direct precursor for focused amide library synthesis targeting metabolic diseases. The free carboxylic acid enables single-step HATU-mediated coupling with diverse amine building blocks, allowing rapid exploration of the amide substructure space while retaining the 4-ethoxybenzenesulfonyl pharmacophore that is explicitly claimed as a preferred embodiment in the patent [2].

HSL Inhibitor Scaffold Optimization

WO 2011/029808 A1 discloses 1-(toluene-4-sulfonyl)-piperidine-4-carboxylic acid amides and 1-(4-methoxybenzenesulfonyl) analogues as HSL inhibitors for the treatment of diabetes [1]. Substituting the 4-methyl or 4-methoxy group with a 4-ethoxy group introduces an incremental lipophilicity shift and an additional hydrogen-bond acceptor, parameters that influence both HSL inhibitory potency and selectivity over related lipases. The compound is suited as a core scaffold for SAR expansion where the 4-ethoxy vector is hypothesized to access a sub-pocket not fully occupied by shorter or less polar substituents [2].

Fragment-Based Drug Discovery Libraries

Supplied by Enamine as catalog number EN300-10230, 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid meets the physicochemical criteria for fragment libraries: molecular weight 313 Da (within the rule-of-three guideline of ≤300 Da for fragments, though slightly above), calculated logP ~1.8, and a balanced distribution of hydrogen-bond donors (1, the carboxylic acid OH) and acceptors (6) [1]. The compound's carboxylic acid can be directly incorporated into fragment-growing strategies via amide coupling without requiring a deprotection step, a logistical advantage in fragment-elaboration workflows [2].

Sulfonamide ADME Property Modulation

The 4-ethoxy substituent on the benzenesulfonyl ring provides a tool for probing the effect of alkoxy-chain length on metabolic stability and plasma protein binding within the 1-(arylsulfonyl)piperidine-4-carboxylic acid series. Switching from 4-methoxy to 4-ethoxy alters the calculated logP by approximately +0.3 units, which can be used to test correlations between lipophilicity and metabolic clearance in liver-microsome stability assays [1]. This makes the compound a useful comparator in ADME optimization campaigns where parallel synthesis of methoxy, ethoxy, and isopropoxy analogues is planned [2].

Application
Selection Property
Validation Focus
SLC13A5 inhibitor lead generation studies
4-Ethoxybenzenesulfonyl core as patent-reported preferred substituent
Citrate-uptake inhibition assay context (HepG2 / recombinant HEK293)
HSL inhibitor scaffold exploration
Incremental lipophilicity and additional H-bond acceptor vs. methoxy/methyl
HSL inhibitory activity and selectivity screening
Fragment-based library design
Physicochemical profile (MW ~313 Da, XLogP3 ~1.8, balanced HBD/HBA)
Rule-of-three compliance and synthetic tractability for fragment elaboration
ADME property modulation studies
Alkoxy-chain length as probe for lipophilicity-metabolism correlation
Liver microsome stability and plasma protein binding assays
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